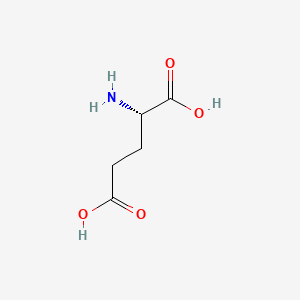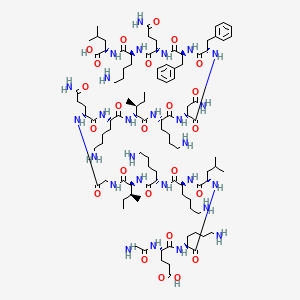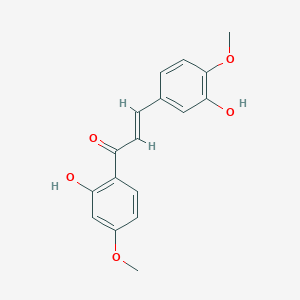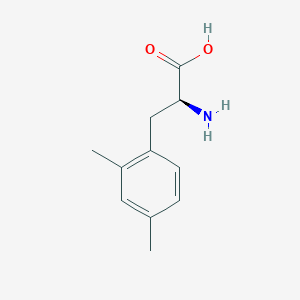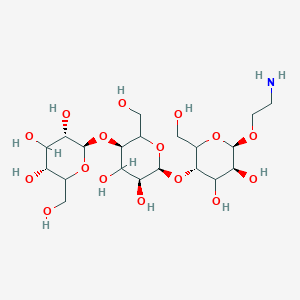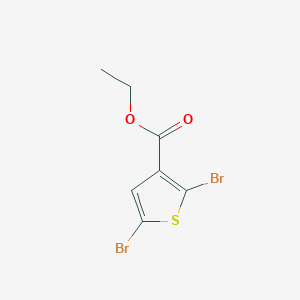
Ethyl 2,5-dibromothiophene-3-carboxylate
Overview
Description
Ethyl 2,5-dibromothiophene-3-carboxylate is a thiophene derivative with the molecular formula C7H6Br2O2S. It is a yellow-brownish powder or crystalline solid with a molecular weight of 314 g/mol . This compound is primarily used as a building block in the synthesis of organic semiconductors and other advanced materials .
Mechanism of Action
Target of Action
Ethyl 2,5-dibromothiophene-3-carboxylate is primarily used in the synthesis of medium to low bandgap highly efficient polymer semiconductors . The primary targets of this compound are the polymer semiconductors, such as PTQ2 and PBDB-TF-T1 (T1) .
Mode of Action
The carboxylate group in this compound is electron-withdrawing, which lowers the electron density at the thiophene ring . This property is crucial for its interaction with its targets, leading to the synthesis of efficient polymer semiconductors .
Biochemical Pathways
It’s known that 2,5-dibromothiophene, a related compound, polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It’s plausible that this compound might be involved in similar pathways.
Pharmacokinetics
Its molecular weight of 314 g/mol suggests that it could potentially be absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have been used to achieve over 15% efficiency in organic photovoltaic cells .
Biochemical Analysis
Biochemical Properties
It is known that the carboxylate group in this compound is electron-withdrawing, which lowers the electron density at the thiophene ring . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Given its use in the synthesis of polymer semiconductors , it may have potential effects on cellular processes related to electron transport and energy production.
Molecular Mechanism
Its electron-withdrawing carboxylate group could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dibromothiophene-3-carboxylate can be synthesized through the bromination of ethyl thiophene-3-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:
- Dissolve ethyl thiophene-3-carboxylate in an appropriate solvent like dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of ethyl 2,5-disubstituted thiophene-3-carboxylates.
Coupling: Formation of biaryl or polyaryl compounds.
Reduction: Formation of ethyl thiophene-3-carboxylate.
Scientific Research Applications
Ethyl 2,5-dibromothiophene-3-carboxylate has several applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors, such as polymer solar cells and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of low bandgap polymers for high-efficiency photovoltaic devices.
Chemical Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds and advanced materials.
Comparison with Similar Compounds
Ethyl 2,5-dibromothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromothiophene-3-carboxylate: Contains only one bromine atom, leading to different reactivity and applications.
2,5-Dibromothiophene: Lacks the carboxylate group, making it less versatile for certain applications.
This compound is unique due to its dual bromine substitution and carboxylate functionality, which enhance its reactivity and suitability for synthesizing advanced materials.
Properties
IUPAC Name |
ethyl 2,5-dibromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXKSBHSHSKQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668650 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289470-44-6 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

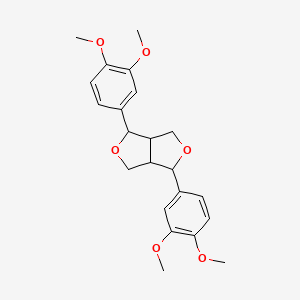

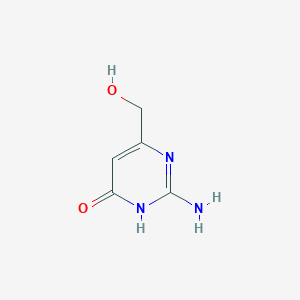
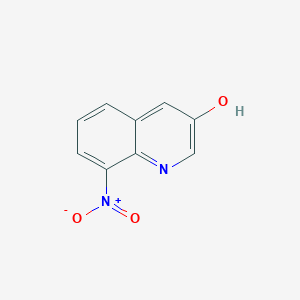

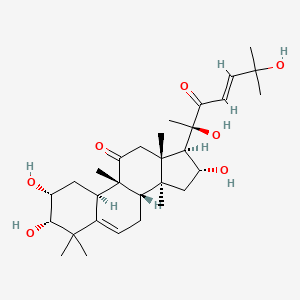
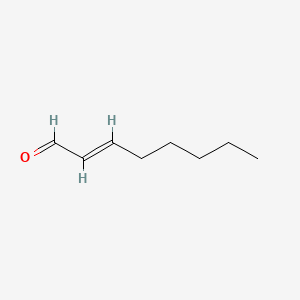
![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)
